Doravirine Retains Activity Against K103N, Y181C, and G190A Single Mutants That Abolish Efavirenz and Nevirapine Potency
Doravirine demonstrates retained in vitro antiviral activity against viruses bearing the single NNRTI resistance-associated mutations K103N, Y181C, and G190A. In phenotypic susceptibility assays using site-directed NL4-3 mutants, the fold change (FC) in IC50 for doravirine against K103N and Y181C single mutants was 1.4 and 1.8 respectively, indicating no meaningful impairment of susceptibility (FC < 2.0) [1]. In contrast, efavirenz shows a fold change >20 against K103N, and nevirapine shows a fold change >50, rendering these agents clinically ineffective in the presence of this most prevalent transmitted resistance mutation [2]. When measured in 100% normal human serum, doravirine IC50 values against wild-type, K103N, Y181C, and K103N/Y181C mutant viruses were 12 nM, 21 nM, 31 nM, and 33 nM respectively, demonstrating that even the double mutant retains susceptibility at concentrations achievable with standard 100 mg once-daily dosing [3]. Doravirine has been classified as having a high genetic barrier to resistance with retained activity in the presence of single NNRTI mutations K103N, Y181C, and G190A [4].
| Evidence Dimension | Fold change in IC50 for K103N single mutant vs. wild-type |
|---|---|
| Target Compound Data | FC = 1.4 (K103N); FC = 1.8 (Y181C) |
| Comparator Or Baseline | Efavirenz FC >20 (K103N); Nevirapine FC >50 (K103N) |
| Quantified Difference | Doravirine FC ≤1.8 vs. comparator FC >20 (≥11-fold lower fold change) |
| Conditions | NL4-3 site-directed mutants; phenotypic susceptibility assay |
Why This Matters
This retained activity against the most prevalent transmitted NNRTI resistance mutations enables doravirine use in treatment-naïve patients with baseline K103N without requiring genotype testing, unlike efavirenz or nevirapine.
- [1] Saladini F, Giammarino F, Hosseini BA, et al. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations. J Antimicrob Chemother. 2021;76(1):130-134. doi:10.1093/jac/dkaa401 View Source
- [2] Wensing AM, Calvez V, Ceccherini-Silberstein F, et al. 2022 update of the drug resistance mutations in HIV-1. Top Antivir Med. 2022;30(4):559-574. View Source
- [3] Lai MT, Feng M, Falgueyret JP, et al. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations. Antimicrob Agents Chemother. 2016;60(4):2241-2247. doi:10.1128/AAC.02650-15 View Source
- [4] Stockdale AJ, Khoo SH. Doravirine: its role in HIV treatment. Curr Opin HIV AIDS. 2022;17(1):4-14. doi:10.1097/COH.0000000000000709 View Source
